molecular formula C12H13NO4S B2696574 Methyl (2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamate CAS No. 2034251-46-0

Methyl (2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamate

Cat. No. B2696574
CAS RN: 2034251-46-0
M. Wt: 267.3
InChI Key: PWIVMQMLNVLIBK-UHFFFAOYSA-N
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Description

Furan and thiophene are both heterocyclic compounds, which means they contain atoms of at least two different elements in their rings . Furan is a five-membered ring with four carbon atoms and one oxygen atom . Thiophene also has a five-membered ring, but it contains four carbon atoms and one sulfur atom .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different reagents .


Molecular Structure Analysis

The molecular structure of furan and thiophene derivatives can vary greatly depending on the specific compound. For example, 2,5-Bis(hydroxymethyl)furan is a derivative of furan and has a molecular weight of 128.127 g/mol .


Chemical Reactions Analysis

The chemical reactions involving furan and thiophene derivatives can also vary. For instance, the Gewald reaction, which is used to synthesize thiophene derivatives, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan and thiophene derivatives can vary. For example, 2,5-Bis(hydroxymethyl)furan is a white solid with a density of 1.283 g/cm³, a melting point of 74 to 77 °C, and a boiling point of 275 °C .

Scientific Research Applications

1. Biobased Polymer Synthesis

Methyl (2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamate and related compounds have been explored in the synthesis of biobased polymers. Jiang et al. (2014) demonstrated the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, resulting in biobased furan polyesters with potential applications in environmentally friendly materials. The study highlighted the importance of these compounds in creating novel biobased materials with diverse physical properties (Jiang et al., 2014).

2. Anticancer and Antimicrobial Agents

Compounds structurally related to this compound have been studied for their biological activities. Phutdhawong et al. (2019) synthesized derivatives from furfuryl alcohol and found potent cytotoxicity against cancer cell lines and significant microbial activity against both Gram-positive and Gram-negative bacteria (Phutdhawong et al., 2019).

3. Dye-Sensitized Solar Cells

In the field of renewable energy, derivatives of furan and thiophene, similar to the compound , have been utilized in dye-sensitized solar cells. Kim et al. (2011) synthesized phenothiazine derivatives with furan as a conjugated linker, achieving improved solar energy-to-electricity conversion efficiency, highlighting the potential of these compounds in solar cell technology (Kim et al., 2011).

4. Synthesis of Novel Copolymers

Aydın and Kaya (2013) explored the synthesis of novel copolymers containing carbazole, showcasing the relevance of furan and thiophene derivatives in developing materials with unique electrochromic properties, potentially useful in electronic displays and smart windows (Aydın & Kaya, 2013).

5. Catalytic Reduction in Biorefinery

Furanic compounds, similar to this compound, have been studied for their role in the catalytic reduction of biomass-derived compounds. Nakagawa et al. (2013) discussed the reduction of furfural and hydroxymethylfurfural with hydrogen, emphasizing the significance of these reactions in converting oxygen-rich compounds in biorefinery processes (Nakagawa et al., 2013).

Safety and Hazards

The safety and hazards associated with furan and thiophene derivatives can depend on the specific compound. It’s important to refer to the safety data sheet (SDS) of the specific compound for detailed information .

Future Directions

Furan and thiophene derivatives have potential applications in various fields, including medicinal chemistry, due to their diverse biological activities . Future research may focus on synthesizing new furan and thiophene derivatives and exploring their potential applications.

properties

IUPAC Name

methyl N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-16-12(15)13-6-9(14)11-3-2-10(17-11)8-4-5-18-7-8/h2-5,7,9,14H,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIVMQMLNVLIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC(C1=CC=C(O1)C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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